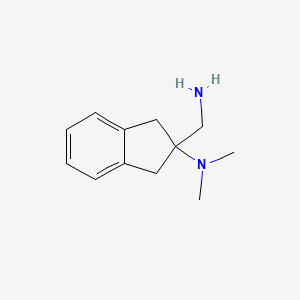

2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine

Description

Properties

IUPAC Name |

2-(aminomethyl)-N,N-dimethyl-1,3-dihydroinden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-14(2)12(9-13)7-10-5-3-4-6-11(10)8-12/h3-6H,7-9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOHYBNTVUOZSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CC2=CC=CC=C2C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157497-87-4 | |

| Record name | 2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Amination Approach

A common and efficient method to prepare this compound involves reductive amination of an indane-2-carboxaldehyde intermediate with dimethylamine or its derivatives.

Synthesis of Indane-2-carboxaldehyde:

Starting from 2,3-dihydro-1H-indene, oxidation or functional group transformation yields the corresponding 2-formyl derivative.Reductive Amination:

The aldehyde is reacted with dimethylamine under reductive conditions. Common reducing agents include sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts under hydrogen atmosphere.Purification:

The crude product is purified by standard methods such as recrystallization or chromatography.

- High selectivity for the primary amine functionalization.

- Mild reaction conditions preserve the indane ring integrity.

- Requires preparation of the aldehyde intermediate.

- Sensitive to reaction conditions to avoid over-reduction or side reactions.

Amide Coupling Followed by Reduction

Though more common for related indole derivatives, amide coupling strategies have been adapted for similar indane compounds.

Amide Coupling:

Coupling of an indane-2-carboxylic acid derivative with a dimethylamine or related amine using coupling reagents like N-[chloro(dimethylamino)methylene]-N methylmethanaminium (TCFH) and 1-methylimidazole (NMI) facilitates formation of the amide bond.Reduction:

The amide is then reduced to the corresponding amine using strong reducing agents such as lithium aluminum hydride (LiAlH4).Final Functionalization:

Additional methylation steps may be performed if required to achieve the N,N-dimethyl substitution.

- This method is more elaborate and used when direct reductive amination is challenging.

- It allows for the introduction of various substituents on the indane ring before amine formation.

Direct Amination of Indane Derivatives

Some synthetic routes involve direct nucleophilic substitution or amination at the 2-position of the indane ring, using appropriate leaving groups.

Preparation of 2-Halogenated Indane:

Halogenation at the 2-position (e.g., bromination) creates a good leaving group.Nucleophilic Substitution:

Reaction with dimethylamine or aminomethyl reagents displaces the halogen to form the desired amine.Purification and Characterization:

Standard purification and confirmation by NMR, MS.

- Requires careful control to avoid poly-substitution.

- Halogenation step must be regioselective.

Data Table: Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Reductive Amination | Indane-2-carboxaldehyde, dimethylamine, NaBH3CN | Mild, selective, straightforward | Requires aldehyde intermediate | 60-85 |

| Amide Coupling + Reduction | Indane-2-carboxylic acid, TCFH, NMI, LiAlH4 | Versatile, allows functional group tolerance | Multi |

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Methylating agents like methyl iodide and dimethyl sulfate are used for substitution reactions.

Major Products Formed:

Oxidation Products: Oxidation can yield indenone derivatives.

Reduction Products: Reduction can produce indenamine derivatives.

Substitution Products: Substitution reactions can lead to various substituted indenamine derivatives.

Scientific Research Applications

Pharmaceutical Chemistry

The compound’s structure suggests it may be useful in the development of new pharmaceuticals, particularly as a scaffold for drug design. Compounds with similar structures have been investigated for their activity against various diseases, including cancer and neurological disorders. Research indicates that derivatives of indenes can exhibit anti-inflammatory and analgesic properties, making this compound a candidate for further exploration in medicinal chemistry.

Neuropharmacology

Preliminary studies suggest that compounds related to 2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine may interact with neurotransmitter systems, particularly those involving serotonin and dopamine. This interaction could lead to the development of new treatments for mood disorders or neurodegenerative diseases.

Material Science

Due to its amine functionality, this compound can be utilized in the synthesis of polymers and other materials. Amines are known to act as curing agents in epoxy resins and can enhance the properties of plastics and coatings. The ability to modify its structure opens avenues for creating tailored materials with specific mechanical or thermal properties.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological or chemical changes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table provides a detailed comparison of 2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine with key analogs, emphasizing structural variations, physicochemical properties, and biological relevance.

Key Structural and Functional Insights:

Substituent Positioning: The target compound’s dual substitution at C2 (aminomethyl and dimethylamino) distinguishes it from simpler analogs like 2-aminoindan, which lacks these groups . Comparatively, 2,2-dimethyl-2,3-dihydro-1H-inden-5-amine (CAS 2138172-74-2) demonstrates how substituent placement on the aromatic ring (C5 vs. C2) alters molecular properties and applications .

Conversely, 5-MeO-AI (5-methoxy-2,3-dihydro-1H-inden-2-amine), a psychoactive derivative of 2-aminoindan, underscores the regulatory concerns associated with unmodified indane amines .

Synthetic Accessibility :

- 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride exemplifies scalable synthesis via Friedel-Crafts acylation, contrasting with the target compound’s more complex functionalization .

Biological Activity

2-(Aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine, with the molecular formula and a molecular weight of 190.29 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized by:

- Molecular Formula :

- CAS Number : 1157497-87-4

- PubChem CID : 43809056

Biological Activity Overview

Research on this compound indicates various biological activities, particularly in the fields of oncology and neuropharmacology. The following sections detail its cytotoxicity, neuroprotective effects, and other relevant pharmacological properties.

Cytotoxicity

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably:

- Cell Lines Tested : HCT116 (colon cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer).

The compound exhibited potent cytotoxicity across these cell lines, suggesting its potential as an anticancer agent.

The mechanisms by which this compound exerts its effects include:

- Induction of Apoptosis : The compound has been shown to increase apoptotic markers such as cleaved-caspase-3 and poly(ADP-ribose) polymerase (PARP) cleavage in treated cells.

- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, thereby inhibiting cell proliferation.

Neuropharmacological Effects

Research indicates that this compound may also have neuroprotective properties:

- Neuroprotection : Studies suggest that it can protect neuronal cells from oxidative stress-induced apoptosis.

Case Studies

- Study on Cancer Cell Lines : A study involving HCT116 and HepG2 cell lines reported significant reductions in cell viability when treated with varying concentrations of the compound. The most effective concentration was found to be as low as 0.015 µM for HT-29 cells, indicating high potency against tumor growth .

- Neuroprotective Study : In a model of oxidative stress, treatment with the compound resulted in a marked decrease in reactive oxygen species (ROS) levels, suggesting a protective mechanism against oxidative damage .

Q & A

Q. Table 1: Representative Synthesis Steps

| Step | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Friedel-Crafts | AcCl, neat, 0–5°C | 85–90 | |

| 2 | Hydrogenation | Pd/C, H₂, EtOH | 95 | |

| 3 | Boc Protection | Boc₂O, DMAP, THF | 75 |

Advanced: How can stereochemical ambiguities in the compound’s structure be resolved?

Methodological Answer:

X-ray crystallography is critical for resolving stereochemistry. Use programs like SHELXL (for refinement) and ORTEP-3 (for visualization) to analyze crystal structures . Key steps:

- Grow single crystals via slow evaporation in polar solvents (e.g., methanol/water mixtures).

- Collect diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL’s least-squares algorithms .

- Validate bond angles and torsion angles against density functional theory (DFT) calculations .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituents (e.g., δ 2.2–2.8 ppm for N,N-dimethyl groups) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ = 177.115 Da) .

- Chromatography : HPLC with C18 columns (MeCN/H₂O + 0.1% TFA) for purity assessment .

Advanced: How should researchers address contradictions in reported solubility or reactivity data?

Methodological Answer:

Contradictions (e.g., solubility in polar vs. nonpolar solvents) can be resolved via:

Controlled Solubility Studies : Measure partition coefficients (logP) using shake-flask methods .

Reactivity Profiling : Compare kinetic data under varying conditions (temperature, pH) using stopped-flow spectroscopy .

Computational Modeling : Predict solubility parameters via COSMO-RS or Hansen solubility models .

Advanced: What strategies optimize regioselectivity in Friedel-Crafts reactions during synthesis?

Methodological Answer:

- Substrate Design : Electron-donating groups (e.g., methyl) enhance para-selectivity .

- Catalyst Choice : Use Lewis acids like AlCl₃ or FeCl₃ at low temperatures (−10°C) to suppress side reactions .

- Solvent Effects : Neat acetyl chloride improves selectivity by minimizing solvation interference .

Basic: How can biological activity be preliminarily assessed for this compound?

Methodological Answer:

- Receptor Binding Assays : Screen for interactions with CNS targets (e.g., AMPA receptors) using radioligand displacement (³H-AMPA) .

- Enzyme Inhibition Studies : Test against matrix metalloproteinases (MMPs) via fluorogenic substrate cleavage assays .

- Cytotoxicity Profiling : Use MTT assays on HEK-293 or SH-SY5Y cell lines .

Advanced: What computational tools predict pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : SwissADME or pkCSM to estimate blood-brain barrier permeability (e.g., logBB = 0.3) .

- Docking Studies : AutoDock Vina to model interactions with AMPA receptor subunits (e.g., GluA2 ligand-binding domain) .

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .

Advanced: How is regioselectivity in N-alkylation steps controlled?

Methodological Answer:

- Steric Hindrance : Bulkier alkylating agents (e.g., benzyl bromide) favor primary amine alkylation .

- Base Selection : Use non-nucleophilic bases (e.g., K₂CO₃) to minimize elimination .

- Temperature Control : Low temperatures (−20°C) reduce kinetic competition between N- and O-alkylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.